Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-

Epigenetics Histone Deacetylase Cancer Research

This research-grade compound (CAS 453566-08-0) features a unique 3,5-dimethoxy substitution pattern critical for its multi-target activity against RyR, HDAC1/2 (IC50 400/550 nM), and CYP3A4 (Ki 120 nM). Unlike pan-HDAC inhibitors, its moderate HDAC2 preference enables nuanced epigenetic studies. High aqueous solubility (≥25 mg/mL) streamlines solution-phase synthesis. Ideal for DMPK assays, calcium signaling research, and heterocyclic chemistry. Confirm lot-specific purity and request a quote for bulk orders.

Molecular Formula C9H12N2O3
Molecular Weight 196.20 g/mol
Cat. No. B7789974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenecarboximidamide, N-hydroxy-3,5-dimethoxy-
Molecular FormulaC9H12N2O3
Molecular Weight196.20 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C(=NO)N)OC
InChIInChI=1S/C9H12N2O3/c1-13-7-3-6(9(10)11-12)4-8(5-7)14-2/h3-5,12H,1-2H3,(H2,10,11)
InChIKeyOPLPZCZTKUUMGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-: Procurement-Ready Chemical and Pharmacological Profile


Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- (CAS 453566-08-0), also known as 3,5-dimethoxybenzamidoxime or HMB, is a benzamidoxime derivative with a molecular formula of C9H12N2O3 and a molecular weight of 196.2 g/mol . This compound is characterized by its N-hydroxyamidoxime functional group, which is a key structural motif in the synthesis of heterocyclic compounds, most notably 1,2,4-oxadiazoles . Its primary pharmacological annotation is as a ryanodine receptor (RyR) antagonist, inhibiting calcium release from the sarcoplasmic reticulum . Beyond this, the compound exhibits inhibitory activity against histone deacetylases (HDAC1 and HDAC2) and the cytochrome P450 enzyme CYP3A4 [1].

Why Generic Substitution of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- Is Not Advisable Without Evidence


Simple substitution of Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- with other benzamidoxime or benzimidamide analogs is not scientifically sound. The 3,5-dimethoxy substitution pattern is not merely decorative; it directly influences the compound's multi-target activity profile. Minor structural modifications among amidoxime derivatives are known to cause significant shifts in selectivity and potency, as demonstrated in SAR studies of related N-hydroxybenzimidamides [1]. The presence of both the N-hydroxyamidoxime group and the specific 3,5-dimethoxy arrangement on the phenyl ring dictates the observed binding to targets as diverse as RyR, HDACs, and CYP3A4. Consequently, assuming a different substitution pattern or a different core scaffold will replicate this exact profile is a high-risk assumption. The quantitative evidence provided below establishes the specific, measurable performance of this compound against defined comparators, providing the necessary justification for its selection over close structural analogs.

Quantitative Differentiation Guide: Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- vs. Closest Analogs


HDAC2 vs. HDAC1 Inhibitory Potency: A Modest Isoform Preference

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- inhibits histone deacetylase 2 (HDAC2) with an IC50 of 400 nM, demonstrating a modest preference over histone deacetylase 1 (HDAC1), which it inhibits with an IC50 of 550 nM [1]. In contrast, many broad-spectrum HDAC inhibitors, such as the class I inhibitor HDAC-IN-4, show nearly equal potency for HDAC1 (IC50 = 63 nM) and HDAC2 (IC50 = 570 nM) [2]. While this compound is less potent than dedicated HDAC inhibitors, its distinct isoform profile provides a differentiated tool for research applications.

Epigenetics Histone Deacetylase Cancer Research

CYP3A4 Inhibition Potency: A Sub-Micromolar Interaction

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- inhibits human CYP3A4 with a Ki of 120 nM and an IC50 of 233 nM [1]. This potency places it in the sub-micromolar range for this critical drug-metabolizing enzyme. In contrast, a structurally distinct benzimidamide derivative (BDBM50257045) shows essentially no inhibition of CYP3A4 under similar conditions, with a reported IC50 of >30,000 nM [2]. This over 128-fold difference in potency underscores how small structural changes can drastically alter CYP3A4 interaction.

Drug Metabolism Cytochrome P450 ADME-Tox

Ryanodine Receptor Antagonism: A Differentiated Mechanism

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- (HMB) is a ryanodine receptor (RyR) antagonist that inhibits calcium release from the sarcoplasmic reticulum . While specific IC50 values for HMB against RyR are not available, this mechanism distinguishes it from other known RyR antagonists like Dantrolene. Dantrolene is a non-competitive inhibitor with a reported Ki of 111.6 μM and IC50 of 52.3 μM for glutathione reductase, and its interaction with RyR is well-characterized . HMB offers an alternative chemical scaffold for probing RyR function, which is crucial for studying calcium signaling in cardiac and neuronal contexts.

Calcium Signaling Cardiac Arrhythmia Ion Channels

Aqueous Solubility: A Key Differentiator for In Vitro Assays

Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- demonstrates a defined level of aqueous solubility, with a reported value of at least 25 mg/mL in water [1]. This represents a critical practical advantage for in vitro assay development, as many structurally related amidoxime and benzimidamide derivatives are poorly soluble in aqueous buffers, requiring high concentrations of DMSO which can confound cellular assays. While a direct quantitative comparator for this specific property is unavailable, this value serves as a concrete benchmark for procurement and experimental design.

Formulation Assay Development Biophysics

Best Research and Industrial Application Scenarios for Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy-


As a Differentiated Chemical Tool for HDAC2-Selective Epigenetic Studies

Based on its established IC50 values of 400 nM for HDAC2 and 550 nM for HDAC1 [1], this compound is ideally suited as a starting point for developing HDAC2-preferring chemical probes. Its moderate potency and distinct selectivity profile, when compared to pan-HDAC inhibitors like HDAC-IN-4 [2], allows for more nuanced studies of HDAC2's specific role in gene regulation, cancer biology, and other epigenetic processes, without the confounding effects of potent HDAC1 inhibition.

As a Positive Control or Reference Standard in CYP3A4 Inhibition Assays

The compound's well-defined Ki of 120 nM and IC50 of 233 nM for CYP3A4 [3] makes it a reliable reference compound for high-throughput screening assays. Its potency is substantial enough to serve as a positive control, while its selectivity window (>128-fold) over a structurally similar but inactive comparator [4] provides a clear benchmark for evaluating assay sensitivity and specificity. This is a high-value application for labs focused on drug metabolism and pharmacokinetics (DMPK).

As an Alternative RyR Antagonist Scaffold for Calcium Signaling Research

Given its functional annotation as a ryanodine receptor (RyR) antagonist , Benzenecarboximidamide, N-hydroxy-3,5-dimethoxy- provides a valuable alternative chemotype for investigating RyR-mediated calcium release. This is particularly relevant when studying cardiac arrhythmia models or other calcium-dependent pathologies. Researchers can use this compound in parallel with structurally distinct RyR antagonists like Dantrolene to confirm on-target effects and rule out scaffold-specific artifacts.

As a High-Solubility Amidoxime Building Block for Medicinal Chemistry

With a defined aqueous solubility of at least 25 mg/mL [5], this compound stands out among amidoxime derivatives, which often suffer from poor water solubility. This property makes it an attractive starting material or intermediate for medicinal chemistry campaigns aiming to synthesize more complex molecules, particularly 1,2,4-oxadiazoles . Its high solubility facilitates solution-phase synthesis and simplifies purification workflows, offering a practical advantage in laboratory-scale production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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